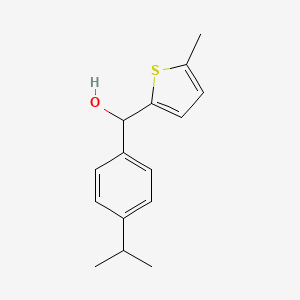

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol

CAS No.:

Cat. No.: VC13403690

Molecular Formula: C15H18OS

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18OS |

|---|---|

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | (5-methylthiophen-2-yl)-(4-propan-2-ylphenyl)methanol |

| Standard InChI | InChI=1S/C15H18OS/c1-10(2)12-5-7-13(8-6-12)15(16)14-9-4-11(3)17-14/h4-10,15-16H,1-3H3 |

| Standard InChI Key | RSVVQNGXKQKJSJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C(C2=CC=C(C=C2)C(C)C)O |

| Canonical SMILES | CC1=CC=C(S1)C(C2=CC=C(C=C2)C(C)C)O |

Introduction

5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol, also known as (5-methylthiophen-2-yl)-(4-propan-2-ylphenyl)methanol, is a complex organic compound with a molecular formula of C15H18OS and a molecular weight of 246.4 g/mol . This compound combines a thiophene ring with a phenyl ring, both of which are substituted with alkyl groups, making it a compound of interest in organic chemistry and potentially in pharmaceutical or material science applications.

Synthesis and Preparation

While specific synthesis details for 5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol are not readily available in the current literature, compounds with similar structures often involve reactions that combine thiophene and phenyl derivatives. Typically, such syntheses might involve Grignard reactions, Friedel-Crafts alkylation, or other methods to form the carbon-carbon bonds between the rings and attach the necessary functional groups.

Potential Applications

The potential applications of 5-Methyl-2-thienyl-(4-iso-propylphenyl)methanol could be diverse, given its structural features. Compounds with thiophene and phenyl rings are often explored for their electronic, optical, and biological properties. For instance, thiophene derivatives are used in organic electronics and pharmaceuticals, while phenyl derivatives are common in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume